Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester
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Description
Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester is a useful research compound. Its molecular formula is C26H33NO12S and its molecular weight is 583.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester primarily targets glycoprotein receptors on the surface of cells. These receptors play a crucial role in cellular communication and pathogen recognition, making them significant in the context of infectious diseases .
Mode of Action
The compound interacts with its targets by binding to the glycoprotein receptors, specifically sialic acid-binding sites. This binding can inhibit the interaction between pathogens and host cells, thereby preventing infection. Additionally, it may modulate immune responses by altering receptor signaling pathways .
Biochemical Pathways
The interaction of this compound with glycoprotein receptors affects several biochemical pathways, including those involved in cell adhesion, signal transduction, and immune response. By blocking pathogen entry, it disrupts the normal progression of infectious diseases and can lead to reduced pathogen load and inflammation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract, distributed widely across tissues, metabolized primarily in the liver, and excreted via the kidneys. Its acetylated form enhances its stability and bioavailability .
Result of Action
At the molecular level, the compound’s action results in the inhibition of pathogen binding to host cells, thereby preventing infection. At the cellular level, it can modulate immune responses, reduce inflammation, and promote cellular homeostasis. These effects collectively contribute to its therapeutic potential in treating infectious diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, acidic environments may enhance its binding affinity to glycoprotein receptors, while extreme temperatures could affect its structural integrity. Additionally, interactions with other biomolecules in the body can modulate its activity and therapeutic outcomes .
Properties
IUPAC Name |
methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24+,26?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLKOUSSDBQHEN-MVWXVPEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471287 |
Source
|
Record name | Methyl phenyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-galacto-non-2-ulopyranosidonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155155-64-9 |
Source
|
Record name | Methyl phenyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-galacto-non-2-ulopyranosidonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Methyl (Phenyl 5-Acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-glycero-D-galacto-2-nonulopyranosid)onate in ganglioside synthesis?
A1: Methyl (Phenyl 5-Acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-glycero-D-galacto-2-nonulopyranosid)onate serves as a crucial building block in the chemoenzymatic synthesis of ganglioside analogs, specifically GM4 analogs. [, ] These analogs have shown potential as immunosuppressive agents. [] The compound acts as a sialyl donor, facilitating the introduction of sialic acid residues into the growing ganglioside structure.
Q2: Can you elaborate on the mechanism by which Methyl (Phenyl 5-Acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-glycero-D-galacto-2-nonulopyranosid)onate participates in ganglioside synthesis?
A2: This compound acts as a glycosyl donor in a reaction promoted by N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH). [, ] The NIS/TfOH activates the thiophenyl group of the compound, enabling its coupling to a specific hydroxyl group on an acceptor molecule, typically a galactose or N-acetylgalactosamine residue already present in the growing ganglioside structure. This coupling forms a new glycosidic bond, extending the carbohydrate chain and ultimately leading to the desired ganglioside analog. [, ]
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